REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]([CH3:17])[CH2:5][C:6]([C:8]1[C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:10][NH:11][CH:12]=1)=[O:7].[C:18]1([CH2:28]Cl)[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1.Cl>CN(C)C=O.[I-].[K+]>[CH3:3][CH:4]([CH3:17])[CH2:5][C:6]([C:8]1[C:9]([C:13]([O:15][CH3:16])=[O:14])=[CH:10][N:11]([CH2:28][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:21]=[CH:20][CH:19]=2)[CH:12]=1)=[O:7] |f:0.1,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)C=1C(=CNC1)C(=O)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)CCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
over 20 minutes
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a gum, which
|
Type
|
CUSTOM
|
Details
|
was chromatographed with ethyl acetate-isohexane (1:3)
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was crystallised from cyclohexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)C=1C(=CN(C1)CC1=CC=CC2=CC=CC=C12)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |